Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in medicinal chemistry due to their biological activities
Preparation Methods
The synthesis of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the thiophene core. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized by reacting cyclohexanone derivatives with ethyl cyanoacetate, morpholine, and sulfur in ethanol at 80°C for 1 hour.
Introduction of the Nitrobenzamido Group: The nitrobenzamido group is introduced through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with the thiophene core in the presence of a base.
Carbamoylation: The cyclohexylcarbamoyl group is added via a carbamoylation reaction using cyclohexyl isocyanate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, which can reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamido group, where nucleophiles like amines or thiols can replace the nitro group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include amino derivatives, sulfoxides, and substituted thiophenes.
Scientific Research Applications
ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Antibacterial Research: The compound has shown potential as a broad-spectrum antibacterial agent, effective against Gram-negative and Gram-positive bacteria.
Medicinal Chemistry: It is used in the development of new drugs, particularly for its antibacterial properties and potential to overcome antimicrobial resistance.
Biological Studies: The compound is used in studies to understand the mechanisms of bacterial inhibition and the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts cell wall formation, leading to bacterial cell death.
Comparison with Similar Compounds
ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
ETHYL 2-(4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE: Similar in structure but differs in the substitution pattern and biological activity.
ETHYL 4-(4-CYCLOHEXYLPHENYL)-5-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE: Another thiophene derivative with a different substitution pattern, affecting its chemical reactivity and biological properties.
The uniqueness of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct antibacterial properties and potential for drug development.
Properties
Molecular Formula |
C22H25N3O6S |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H25N3O6S/c1-3-31-22(28)17-13(2)18(20(27)23-15-7-5-4-6-8-15)32-21(17)24-19(26)14-9-11-16(12-10-14)25(29)30/h9-12,15H,3-8H2,1-2H3,(H,23,27)(H,24,26) |
InChI Key |
IRHAVBCVFYGPRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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